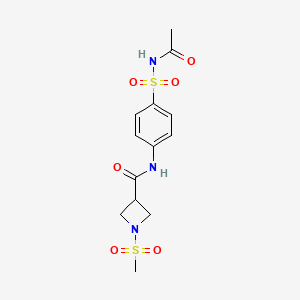

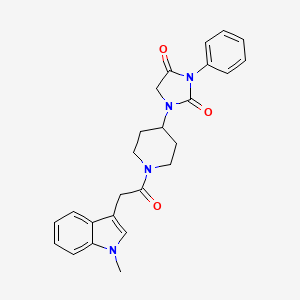

![molecular formula C11H10Cl2N2S B2409642 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole CAS No. 488135-64-4](/img/structure/B2409642.png)

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C11H10Cl2N2S and its molecular weight is 273.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Compounds with a benzimidazole scaffold have shown potent and selective activities against gastric pathogens like Helicobacter pylori. A particular prototype, with a structure similar to 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole, was effective against various H. pylori strains, including those resistant to common antibiotics (Carcanague et al., 2002).

- Antifungal Applications : The use of benzimidazole derivatives in agriculture for the control of fungal diseases has been explored. These compounds, when used in nanoparticle formulations, have shown efficacy in the sustained release of fungicides, offering potential benefits in agricultural applications (Campos et al., 2015).

Antiprotozoal and Antioxidant Activities

- Antiprotozoal Activity : Benzimidazole derivatives have exhibited strong antiprotozoal effects against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activities surpassing that of the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).

- Antioxidant Properties : Research has shown that 2-methyl benzimidazole, a related compound, exhibits antioxidant activity. Such properties might be relevant in pharmacological contexts (Saini et al., 2016).

Synthetic Methods and Catalytic Applications

- Synthetic Strategies : Recent developments in the synthesis of benzimidazole derivatives involve environmentally benign methods, highlighting the growing importance of sustainable practices in chemical synthesis (Mamedov & Zhukova, 2021).

- Catalytic Processes : Benzimidazoles have been synthesized using oxidant-free methods from alcohols and aromatic diamines, catalyzed by Ru(ii)-PNS(O) pincer complexes. This process exemplifies the role of benzimidazole derivatives in catalysis (Luo et al., 2017).

Therapeutic Research

- Anticancer and Analgesic Potential : Some benzimidazole derivatives have been investigated for their potential as analgesics and anticancer agents, demonstrating varied degrees of efficacy in these areas (Sakr et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives have shown efficacy in inhibiting the corrosion of iron in acidic solutions, demonstrating their utility in industrial applications (Khaled, 2003).

Propriétés

IUPAC Name |

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2S/c12-11(13)5-7(11)6-16-10-14-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQXYGSWPOAGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323800 |

Source

|

| Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488135-64-4 |

Source

|

| Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)

![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)